molecular formula C28H41NO3 B173369 N-アシルドパミン CAS No. 199875-69-9

N-アシルドパミン

カタログ番号: B173369
CAS番号: 199875-69-9
分子量: 439.6 g/mol
InChIキー: MVVPIAAVGAWJNQ-DOFZRALJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-アラキドノイルドーパミン (NADA) は、CB₁受容体一過性受容体電位V₁ (TRPV1) イオンチャネル の両方のアゴニストとして二重の役割を果たす興味深いエンドカンナビノイドです。 2000年に推定されるエンドカンナビノイドとして初めて記述され、NADAは後に2002年にエンドバニロイドとして特定されました。 それは、アラキドン酸とドーパミンから生じる内因性脂質であり、海馬、小脳、線条体などの脳領域に特に高濃度で存在します .

科学的研究の応用

NADA’s multifaceted roles extend across scientific domains:

    Neurobiology: It modulates neurotransmission, influences pain perception, and displays antioxidant properties.

    Vascular Function: NADA affects blood vessel contraction and relaxation.

    Inflammation: It suppresses inflammatory responses and promotes resolution.

    HIV Research: NADA exhibits inhibitory activity against HIV-1 replication.

作用機序

NADAの効果は、受容体との相互作用に由来します。

    CB₁受容体: アゴニストとして、NADAはエンドカンナビノイドシグナル伝達に影響を与えます。

    TRPV1チャネル: TRPV1の活性化は、痛み知覚と体温調節に寄与します。

6. 類似の化合物との比較

NADAの独自性は、二重受容体アゴニズム(CB₁およびTRPV₁)にあります。 類似の化合物には、アナンダミド(AEA)カプサイシン がありますが、NADAの組み合わせた作用はそれを際立たせています。

生化学分析

Biochemical Properties

N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . N-Arachidonyldopamine plays a significant role in nociception and inflammation in the central and peripheral nervous system .

Cellular Effects

N-Arachidonyldopamine exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Arachidonyldopamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .

Temporal Effects in Laboratory Settings

N-Arachidonyldopamine has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .

Dosage Effects in Animal Models

The effects of N-Arachidonyldopamine vary with different dosages in animal models

Metabolic Pathways

N-Arachidonyldopamine is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of N-Arachidonyldopamine from the composite molecule is accomplished by a series of phospholipases .

Transport and Distribution

It is known that N-Arachidonyldopamine is present in very low concentrations in the brain .

Subcellular Localization

It has been shown that N-Arachidonyldopamine can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .

準備方法

合成経路:: NADAは、アラキドン酸とドーパミンを含む酵素経路を通じて合成することができます。 特定の合成経路は広く文書化されていません。

工業生産:: NADAの工業規模での生産方法は、その複雑な構造と低含有量のために依然として限られています。 スケーラブルな合成経路を探求するための研究努力が進行中です。

化学反応の分析

反応:: NADAは、次を含むさまざまな反応を起こします。

    酸化: 酸化プロセスはNADAの構造を変える可能性があります。

    還元: 還元反応は、その官能基を変える可能性があります。

    置換: NADAは置換反応に参加することができます。

一般的な試薬と条件::

    酸化: 過マンガン酸カリウム(KMnO₄)またはクロム酸(H₂CrO₄)などの酸化剤。

    還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤。

    置換: さまざまな求核剤(例:アミン、チオール)が官能基を置換することができます。

主な生成物:: NADA反応から生じる特定の生成物は、広く文書化されていません。 これらの詳細を解明するためには、さらなる研究が必要です。

4. 科学研究への応用

NADAの多面的な役割は、科学分野にわたって広がっています。

    神経生物学: 神経伝達を調節し、痛み知覚に影響を与え、抗酸化特性を示します。

    血管機能: NADAは血管の収縮と弛緩に影響を与えます。

    炎症: 炎症反応を抑制し、炎症の解決を促進します。

    HIV研究: NADAはHIV-1複製に対する阻害活性を示します。

類似化合物との比較

NADA’s uniqueness lies in its dual receptor agonism (CB₁ and TRPV1). Similar compounds include anandamide (AEA) and capsaicin , but NADA’s combined actions set it apart.

特性

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPIAAVGAWJNQ-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415208
Record name N-Arachidonoyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199875-69-9
Record name N-Arachidonoyldopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199875-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyl dopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Arachidonoyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ARACHIDONOYL DOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Arachidonyldopamine
Reactant of Route 2
Reactant of Route 2
N-Arachidonyldopamine
Reactant of Route 3
Reactant of Route 3
N-Arachidonyldopamine
Reactant of Route 4
N-Arachidonyldopamine
Reactant of Route 5
Reactant of Route 5
N-Arachidonyldopamine
Reactant of Route 6
Reactant of Route 6
N-Arachidonyldopamine
Customer
Q & A

ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]
  • Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]
  • Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]

ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:

    ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.

    ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.

    ANone: The discovery and characterization of NADA represent significant milestones in the field:

    • Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]
    • Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []
    • Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]

    ANone: NADA research draws upon and contributes to various disciplines:

    • Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]
    • Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]
    • Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]

    A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]

    A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.

    A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。